molecular formula C7H6FNO2 B3350909 3-fluoro-N-hydroxybenzamide CAS No. 31703-04-5

3-fluoro-N-hydroxybenzamide

Cat. No.: B3350909
CAS No.: 31703-04-5
M. Wt: 155.13 g/mol
InChI Key: FRYSQYMXQKXZPG-UHFFFAOYSA-N
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Description

3-Fluoro-N-hydroxybenzamide: is an organic compound with the molecular formula C7H6FNO2 and a molecular weight of 155.13 g/mol . It is a fluorinated derivative of benzamide, characterized by the presence of a fluorine atom at the third position of the benzene ring and a hydroxylamine group attached to the amide nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-fluoro-N-hydroxybenzamide typically involves the reaction of 3-fluorobenzoyl chloride with hydroxylamine hydrochloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethyl acetate at low temperatures (0°C) and then warmed to room temperature . The general procedure is as follows:

Industrial Production Methods:

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions:

3-Fluoro-N-hydroxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products depend on the nucleophile used.

    Oxidation Reactions: Nitroso or nitro derivatives.

    Reduction Reactions: Amine derivatives.

    Hydrolysis: 3-fluorobenzoic acid and hydroxylamine.

Scientific Research Applications

3-Fluoro-N-hydroxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-fluoro-N-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxylamine group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The fluorine atom enhances the compound’s binding affinity and metabolic stability by interacting with hydrophobic pockets in the target protein .

Comparison with Similar Compounds

Uniqueness:

3-Fluoro-N-hydroxybenzamide is unique due to the combination of the fluorine atom and the hydroxylamine group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and binding affinity, while the hydroxylamine group provides reactivity towards specific molecular targets .

Properties

IUPAC Name

3-fluoro-N-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c8-6-3-1-2-5(4-6)7(10)9-11/h1-4,11H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYSQYMXQKXZPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00408148
Record name 3-fluoro-N-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31703-04-5
Record name 3-fluoro-N-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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